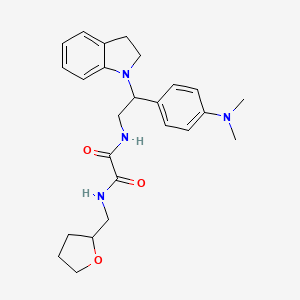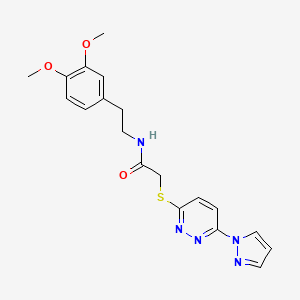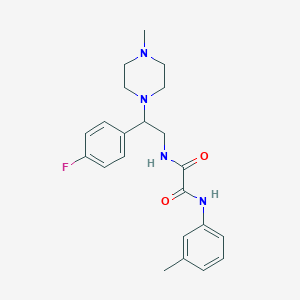![molecular formula C19H22N4O2 B2811687 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1795191-08-0](/img/structure/B2811687.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is a key structural unit for pharmaceutical, agrochemical, and material science applications .
Synthesis Analysis
The synthesis of such compounds often involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, involving a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study by Jyothi and Madhavi (2019) discusses the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, showcasing a methodological approach that might relate to similar compounds like the one . These synthesized compounds exhibited promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Functionalization Reactions and Theoretical Studies
Yıldırım, Kandemirli, and Demir (2005) performed experimental and theoretical studies on the functionalization reactions of related compounds, providing insights into the chemical behavior and possible applications of such molecules in various fields, including medicinal chemistry and material science (Yıldırım, Kandemirli, & Demir, 2005).
Novel Synthesis Approaches
Bondock, Tarhoni, and Fadda (2015) described a regioselective synthesis of novel compounds incorporating pyrazole and imidazole units, similar to the target compound. This research showcases the versatility and potential applications of these heterocyclic compounds in synthesizing novel molecules with potentially useful biological or chemical properties (Bondock, Tarhoni, & Fadda, 2015).
Synthesis and Application in Imaging
Wang et al. (2018) synthesized a compound for potential use in Positron Emission Tomography (PET) imaging for neuroinflammation, indicating the application of similar compounds in diagnostic imaging and highlighting their significance in medical research (Wang et al., 2018).
Metal–Organic Complexes
Wang, Li, Wang, and Zhang (2021) explored the synthesis of octamolybdate-based metal–organic complexes using amide-derived ligands. This study points to the potential of using complex molecules like the one as ligands in the construction of new materials with unique properties, such as electrochemical sensing and photocatalytic activities (Wang, Li, Wang, & Zhang, 2021).
Future Directions
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-10-11-22-12-13-23-17(22)6-9-21-23)19(7-14-25-15-8-19)16-4-2-1-3-5-16/h1-6,9,12-13H,7-8,10-11,14-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXTLOOMOSVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)
![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)
![[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2811613.png)
![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)
![Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811620.png)

![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)
![(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2811626.png)